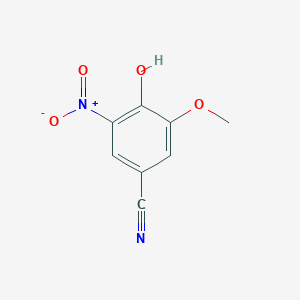

4-Hydroxy-3-methoxy-5-nitrobenzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-3-methoxy-5-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O4/c1-14-7-3-5(4-9)2-6(8(7)11)10(12)13/h2-3,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHLLYMATFMQFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Hydroxy 3 Methoxy 5 Nitrobenzonitrile and Its Analogs

Strategic Approaches to Nitrile Group Introduction

The introduction of a cyano (-C≡N) group onto an aromatic ring is a fundamental transformation in organic chemistry. Several methods have been developed, ranging from classical nucleophilic substitutions to modern transition metal-catalyzed reactions. The choice of method often depends on the available starting materials and the compatibility of the reaction conditions with other functional groups present on the substrate.

Transition metal-catalyzed cross-coupling reactions have become a cornerstone for the synthesis of aryl nitriles from aryl halides or pseudohalides. rsc.org Palladium, nickel, and copper are the most commonly employed metals, offering efficient pathways under relatively mild conditions. rsc.orggoogle.com These reactions typically involve an aryl halide (Ar-X, where X = I, Br, Cl) or triflate (Ar-OTf) as the electrophile and a cyanide source as the nucleophile.

Palladium-catalyzed cyanation, first introduced by Takagi et al., remains one of the most robust methods. rsc.org A variety of cyanide sources can be used, including potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). rsc.orgorganic-chemistry.org The use of K₄[Fe(CN)₆] is particularly advantageous as it is a non-toxic, stable, and inexpensive cyanide source. organic-chemistry.org Ligand choice is critical for catalytic efficiency, with phosphine-based ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) and bulky electron-rich phosphines being highly effective. organic-chemistry.org

Nickel-catalyzed systems have emerged as a cost-effective alternative to palladium, particularly for the cyanation of less reactive aryl chlorides. organic-chemistry.orgchinesechemsoc.org These reactions often utilize ligands such as dppf in the presence of a reducing agent like zinc powder. organic-chemistry.org

Table 1: Examples of Transition Metal-Catalyzed Cyanation of Aryl Halides

| Catalyst System | Cyanide Source | Substrate Type | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ / Ligand-free | K₄[Fe(CN)₆] | Aryl Bromides | DMF | 130 | Good to Excellent |

| NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | Aryl Chlorides | DMA | 80 | High |

| Pd(OAc)₂ / TMEDA / DPPE | Ethyl Cyanoacetate | Aryl Halides | DMF | 130 | Moderate to Good |

| CuI / N,N'-dimethylethane-1,2-diamine | NaCN | Aryl Bromides | Toluene | 110 | Very Good |

The dehydration of aldoximes is a highly effective and common method for preparing nitriles. organic-chemistry.orghighfine.com This strategy is particularly relevant for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile, as the corresponding aldehyde, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), is readily accessible via the direct nitration of vanillin (B372448). wikipedia.org The synthesis involves two steps: the conversion of the aldehyde to an aldoxime using hydroxylamine (B1172632), followed by dehydration of the aldoxime to the nitrile.

A wide array of dehydrating agents can effect this transformation under mild conditions. organic-chemistry.orgnih.gov Modern reagents have been developed to improve yields, shorten reaction times, and enhance functional group tolerance. organic-chemistry.org For instance, XtalFluor-E ([Et₂NSF₂]BF₄) promotes rapid dehydration at room temperature in environmentally benign solvents like ethyl acetate. organic-chemistry.org Other effective systems include the use of SO₂F₂ in acetonitrile (B52724), and 1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP reagent) with a base such as DBU. organic-chemistry.orgnih.gov These mild conditions are crucial for preserving the sensitive functional groups on the aromatic ring. While primary amides can also be dehydrated to nitriles, the reaction with aldoximes often proceeds with higher yields due to their greater nucleophilicity. organic-chemistry.org

Table 2: Reagents for Dehydration of Aldoximes to Nitriles

| Reagent System | Solvent | Temp | Reaction Time | Key Features |

| XtalFluor-E | Ethyl Acetate | Room Temp | < 1 hour | Mild, high yielding, broad scope |

| BOP / DBU | CH₂Cl₂ | Room Temp | ~2 hours | Mild, efficient, tolerates various functional groups |

| SO₂F₂ | Acetonitrile | Room Temp | N/A | Rapid, excellent yields, compatible with heteroaromatics |

| Ethyldichlorophosphate / DBU | N/A | N/A | N/A | Efficient, one-pot conversion from aldehydes |

A more recent and innovative approach to nitrile synthesis involves the reductive cleavage of cyanoximes. chemistryviews.org This method, developed by Zhang and colleagues, utilizes samarium(II) iodide (SmI₂) to mediate the transformation. The reaction proceeds via the reductive cleavage of the N–O bond in the cyanoxime, which generates an N-centered anion. chemistryviews.org This intermediate subsequently undergoes a C–C bond cleavage, releasing the aromatic nitrile.

The reaction is typically fast, occurring within minutes at room temperature in a solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere. chemistryviews.org This methodology provides a mild, safe, and efficient one-pot route to aromatic nitriles and demonstrates good tolerance for various functional groups, affording products in good to excellent yields. chemistryviews.org

The direct displacement of a leaving group from an aromatic ring by a cyanide nucleophile, known as nucleophilic aromatic substitution (SₙAr), is a viable pathway for nitrile synthesis. thieme-connect.dechemguide.co.uk For this reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group (typically a halogen). researchgate.net

The synthesis of this compound could potentially be achieved from a precursor like 4-chloro-2-methoxy-6-nitrophenol. The strong electron-withdrawing effect of the nitro group para to the chlorine atom would facilitate the attack of a cyanide ion (from NaCN or KCN) to displace the chloride. chemguide.co.ukdocbrown.info The reaction is typically carried out in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures. thieme-connect.de

Regioselective Nitration and Hydroxylation Techniques

The precise placement of substituents on the aromatic ring is critical for the synthesis of the target molecule. Regioselective nitration is the key step to installing the nitro group at the correct position relative to the existing hydroxy and methoxy (B1213986) groups.

The nitration of substituted phenols and phenyl ethers is a classic electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups are activating, ortho, para-directing groups. In the case of 4-hydroxy-3-methoxybenzonitrile's precursors, such as vanillin (4-hydroxy-3-methoxybenzaldehyde) or 4-hydroxy-3-methoxybenzonitrile (B1293924), the substitution pattern is well-defined. wikipedia.orgsigmaaldrich.com

The nitration of vanillin is a well-established procedure that demonstrates high regioselectivity. wikipedia.org The reaction with concentrated nitric acid in a solvent like glacial acetic acid yields 5-nitrovanillin (B156571) almost exclusively. wikipedia.org The directing effects of the hydroxyl and methoxy groups reinforce each other, and the aldehyde group is deactivating, which funnels the electrophilic nitronium ion (NO₂⁺) to the C5 position—the only available position that is ortho to the powerful hydroxyl directing group and para to the methoxy group. Yields for this transformation are reported to be high, often in the range of 75-88%. wikipedia.org A similar regioselectivity would be expected for the direct nitration of 4-hydroxy-3-methoxybenzonitrile.

Aqueous solutions of sodium dodecylsulfate with dilute nitric acid at room temperature can also serve as a mild medium for achieving nitration with high regioselectivity. rsc.org

Hydroxylation Methods for Aromatic Systems

The direct introduction of a hydroxyl group onto an aromatic ring, particularly one that is deactivated by electron-withdrawing groups like nitro (-NO₂) and cyano (-CN) groups, presents a significant synthetic challenge. Standard electrophilic hydroxylation methods are often ineffective for such electron-poor systems. Research into alternative strategies has explored radical-based processes. For instance, studies on the γ-radiation-induced hydroxylation of methoxy- and hydroxy-benzoic acids have shown that OH-radicals can add to the aromatic ring. researchgate.net In these processes, the resulting hydroxyperoxycyclohexadienyl radicals can subsequently eliminate water or a hydroperoxyl radical to yield the hydroxylated product. researchgate.net While not a conventional laboratory synthesis, this method highlights a non-electrophilic pathway for hydroxylation.

For a precursor such as 3-methoxy-5-nitrobenzonitrile, direct hydroxylation at the C4 position would require overcoming the deactivating effects of the existing substituents. The development of catalytic systems that can facilitate such transformations under milder conditions remains an active area of research in organic synthesis.

Orthogonal Protection and Deprotection Strategies for Functional Groups

In the synthesis of complex molecules like this compound, the various functional groups often require protection to prevent unwanted side reactions during subsequent synthetic steps. The concept of orthogonal protection is paramount, allowing for the selective removal of one protecting group in the presence of others. ub.edu This strategy is essential when multiple sensitive groups, such as the phenolic hydroxyl group in the target molecule's precursors, are present.

The following table summarizes some common protecting groups for hydroxyl functions and their typical deprotection conditions, which could be applied in the synthesis of this compound and its analogs.

| Protecting Group | Abbreviation | Protection Reagent Example | Deprotection Conditions | Orthogonality Notes |

| Methyl Ether | Me | Methyl iodide (CH₃I), base | Strong acid (e.g., BBr₃, HBr) | Stable to most conditions except strong acid cleavage. |

| Benzyl Ether | Bn | Benzyl bromide (BnBr), base | Catalytic Hydrogenolysis (H₂, Pd/C) | Deprotection can also reduce nitro groups. |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, imidazole | Fluoride ion (e.g., TBAF) | Labile to acid. |

| p-Nitrobenzyloxycarbonyl | pNZ | pNZ-Cl | Reduction (e.g., SnCl₂) | Orthogonal to Boc, Fmoc, and Alloc groups. ub.edu |

Methoxy Group Installation and Modification

The methoxy group is a key feature of this compound. Its installation and subsequent modification are crucial steps in the synthesis of the target compound and its derivatives.

Etherification Reactions

Etherification is the primary method for installing a methoxy group. This is typically achieved via a Williamson ether synthesis, where a phenoxide is reacted with a methylating agent like methyl iodide or dimethyl sulfate (B86663). In the context of the target molecule, this reaction could be used to convert a dihydroxy precursor into the desired methoxy-hydroxy compound.

Furthermore, etherification is also employed as a protection strategy for the phenolic hydroxyl group. For example, 4-hydroxy-3-methoxybenzaldehyde (vanillin) can be reacted with 1-(bromomethyl)-4-nitrobenzene in the presence of a base to form 3-methoxy-4-(4-nitrobenzyloxy)benzaldehyde. nih.gov This reaction protects the hydroxyl group, allowing for modifications at other positions of the molecule. Another advanced method is reductive etherification, where catalysts are used to convert aldehydes to their corresponding ethers in the presence of an alcohol, which serves as both a reagent and a solvent. osti.gov

Demethylation and Subsequent Functionalization

The selective removal of a methyl group from a methoxy ether (demethylation) is a valuable transformation for creating analogs or revealing a hydroxyl group for further reaction. This is particularly relevant for converting a precursor like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde into 3,4-dihydroxy-5-nitrobenzaldehyde. wipo.int This process can be achieved by reacting the methoxy-containing compound with a strong nucleophilic agent at elevated temperatures in an aprotic polar solvent. wipo.int Common laboratory reagents for demethylation also include strong Lewis acids like boron tribromide (BBr₃). google.com Once the hydroxyl group is unmasked, it can be functionalized in various ways, such as re-etherification with different alkyl groups to generate a library of analogs.

Multi-Step Synthesis Pathways from Simpler Precursors

Complex molecules are often built through multi-step reaction sequences starting from simple, commercially available materials. syrris.jp The synthesis of this compound is well-suited to this approach, particularly through the functionalization of benzaldehyde (B42025) precursors.

Derivation from Benzaldehyde Precursors

A logical and efficient route to this compound starts from 4-hydroxy-3-methoxybenzaldehyde (vanillin), a readily available natural product. researchgate.netresearchgate.net The synthesis involves two key transformations: nitration of the aromatic ring and conversion of the aldehyde functional group into a nitrile.

The first step is the regioselective nitration of vanillin. The hydroxyl and methoxy groups are ortho-, para-directing activators. The position ortho to the hydroxyl group and meta to the methoxy group (C5) is sterically accessible and electronically activated, making it the preferred site for electrophilic nitration to yield 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

The second step is the conversion of the aldehyde to a nitrile. A variety of methods exist for this transformation. A facile one-pot synthesis involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a catalyst like anhydrous ferrous sulfate in dimethylformamide (DMF) under reflux. asianpubs.org This method has been shown to be effective for a range of substituted aromatic aldehydes.

The table below outlines the reaction conditions for the conversion of various benzaldehyde precursors to their corresponding benzonitriles, illustrating the versatility of the method. asianpubs.org

| Entry | Aldehyde Precursor | Product | Yield (%) | Time |

| 1 | 4-Methyl benzaldehyde | 4-Methyl benzonitrile (B105546) | 92 | 3.2 h |

| 2 | 4-Hydroxy-3-methoxy benzaldehyde | 4-Hydroxy-3-methoxy benzonitrile | 91 | 5 h |

| 3 | 2,3-dimethoxy benzaldehyde | 2,3-dimethoxy benzonitrile | 90 | 5 h |

| 4 | 3-Nitro benzaldehyde | 3-Nitro benzonitrile | 83 | 2.3 h |

| 5 | 4-Methyl-3-nitro benzaldehyde | 4-Methyl-3-nitro benzonitrile | 90 | 3.5 h |

This two-step sequence, starting from vanillin, represents a highly efficient and practical pathway for the synthesis of this compound, leveraging a common starting material and high-yielding chemical transformations.

Routes from Phenol (B47542) or Nitrobenzene Derivatives

A primary and well-documented pathway begins with vanillin (4-hydroxy-3-methoxybenzaldehyde), a widely available phenol derivative. This multi-step synthesis involves two key transformations: electrophilic nitration followed by the conversion of the aldehyde group to a nitrile.

Nitration of Vanillin: The first step is the nitration of the aromatic ring. Vanillin is treated with a nitrating agent, such as concentrated nitric acid, often in a solvent like glacial acetic acid or dichloromethane (B109758) at low temperatures (0-5°C), to introduce a nitro group onto the ring. unram.ac.idwikipedia.org This reaction selectively yields 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde), a yellow crystalline solid. unram.ac.idwikipedia.org Yields for this step have been reported to be around 75% with nitric acid in acetic acid, and as high as 88% using acetyl nitrate (B79036) with silica (B1680970) gel. wikipedia.org

Conversion to Nitrile: The subsequent step transforms the aldehyde functional group of 5-nitrovanillin into the target nitrile group. A modern and direct method involves reacting 5-nitrovanillin with hydroxylamine hydrochloride in a solvent such as dimethyl sulfoxide (DMSO). wikipedia.org This transformation proceeds via an aldoxime intermediate which then dehydrates to form the nitrile. This approach is advantageous as it can be performed in a one-pot manner from the aldehyde. organic-chemistry.orgrsc.org

An alternative, though less direct, route could involve the initial conversion of vanillin to 4-hydroxy-3-methoxybenzonitrile, followed by nitration. However, the direct nitration of the vanillin precursor is a more common strategy.

Table 1: Synthetic Route from Vanillin

| Step | Starting Material | Key Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1 | Vanillin | Nitric Acid, Acetic Acid | 5-Nitrovanillin | ~75% wikipedia.org |

| 2 | 5-Nitrovanillin | Hydroxylamine hydrochloride, DMSO | This compound | Not specified wikipedia.org |

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic nitriles to minimize environmental impact and enhance safety. These approaches focus on reducing the use of hazardous reagents, employing safer solvents, and improving atom economy.

Catalyst-Free Methodologies

Developing synthetic methods that proceed efficiently without the need for a catalyst, particularly those based on heavy metals, is a key goal of green chemistry. For the synthesis of this compound, the conversion of the intermediate 5-nitrovanillin to the final nitrile product using hydroxylamine hydrochloride represents a reaction that can be performed without a specific transition metal catalyst. wikipedia.org

In the broader context of nitrile synthesis, other catalyst-free methods have been developed. For instance, a continuous-flow protocol allows for the preparation of organic nitriles from carboxylic acids through an acid-nitrile exchange reaction with acetonitrile at high temperatures (350 °C) and pressures (65 bar), completely avoiding any catalyst or additives. acs.org While not directly applied to the primary route from vanillin, this demonstrates a growing trend towards catalyst-free transformations in nitrile synthesis.

Flow Chemistry Applications in Aromatic Nitrile Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. rsc.org These benefits include superior heat and mass transfer, improved safety when handling hazardous reagents or unstable intermediates, enhanced reproducibility, and simplified scalability. rsc.orgnih.gov

For the synthesis of aromatic nitriles, flow chemistry provides a safer and more efficient platform. A cyanide-free method for producing aryl nitriles has been developed using a continuous flow process. rsc.org This particular method converts ketones to nitriles via the van Leusen reaction with a residence time of just 1.5 minutes and demonstrates high scalability. rsc.org Another application involves the catalyst-free conversion of carboxylic acids to nitriles in a high-temperature, high-pressure flow reactor. acs.org The application of flow technology to the synthesis of this compound could enable a safer, on-demand production process, particularly for the potentially hazardous nitration step.

Utilization of Non-Conventional Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which can be toxic and flammable. bath.ac.uk Green chemistry promotes the use of non-conventional, safer alternatives.

Deep Eutectic Solvents (DESs) have been identified as highly effective and environmentally benign media for nitrile synthesis. bath.ac.ukias.ac.in DESs are mixtures of two or more solid components, such as choline (B1196258) chloride (a quaternary ammonium (B1175870) salt) and a hydrogen-bond donor like urea (B33335), which form a liquid at or near room temperature. ias.ac.innih.gov They are advantageous due to their low cost, low toxicity, and biodegradability. organic-chemistry.orgbath.ac.uk Research has shown that a DES composed of choline chloride and urea can efficiently catalyze the one-pot synthesis of nitriles from aldehydes under solvent-free conditions, making this an ideal green approach for the conversion of 5-nitrovanillin. organic-chemistry.orgorganic-chemistry.org

Water is another exemplary green solvent. A method has been developed to obtain aryl nitriles from aromatic aldehydes in a one-pot conversion using water as the solvent, minimizing pollution and avoiding harmful chemical reagents. rsc.org

Table 2: Comparison of Green Media for Aldehyde-to-Nitrile Conversion

| Reaction Medium | Description | Key Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvents (e.g., Choline Chloride/Urea) | Mixture of solids that forms a liquid; acts as both solvent and catalyst. | Eco-friendly, low cost, biodegradable, reusable, mild reaction conditions. organic-chemistry.orgorganic-chemistry.org | organic-chemistry.orgorganic-chemistry.org |

| Water | Universal green solvent. | Non-toxic, inexpensive, environmentally safe. rsc.org | rsc.org |

| Dimethyl Sulfoxide (DMSO) | Conventional polar aprotic solvent. | Effective for the reaction but less green than DES or water. | wikipedia.org |

Chemical Reactivity, Transformation, and Derivatization Studies

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to a range of chemical transformations.

The reduction of the aromatic nitro group is a fundamental transformation that yields the corresponding amino group, a key functional group in the synthesis of many biologically active molecules. While specific studies on the reduction of 4-hydroxy-3-methoxy-5-nitrobenzonitrile are not extensively documented, the reactivity can be inferred from the well-established chemistry of analogous nitroaromatic compounds, such as 5-nitrovanillin (B156571). The conversion of the nitro group to an amine is a critical step in the synthesis of various derivatives, including phenethylamines from related nitro compounds. wikipedia.org

A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other functional groups. Common methods include catalytic hydrogenation and metal-acid reductions.

Catalytic Hydrogenation: This method typically involves the use of a metal catalyst such as palladium, platinum, or nickel on a solid support (e.g., carbon) in the presence of hydrogen gas. It is a clean and efficient method, often proceeding under mild conditions.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are also effective for the reduction of aromatic nitro groups. These methods are robust and widely used in organic synthesis.

The resulting 4-amino-5-hydroxy-3-methoxybenzonitrile is a valuable intermediate for further derivatization, enabling the introduction of a wide range of functionalities.

| Reagent/System | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol (B145695), Room Temperature | 4-Amino-5-hydroxy-3-methoxybenzonitrile | High efficiency and clean reaction profile. |

| Fe, HCl | Reflux | 4-Amino-5-hydroxy-3-methoxybenzonitrile | Classic and cost-effective method. |

| Sn, HCl | Aqueous/Alcoholic solution | 4-Amino-5-hydroxy-3-methoxybenzonitrile | Another common metal-acid system. |

The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). However, displacement of the nitro group itself is less common than displacement of other leaving groups (like halogens) activated by the nitro group. In certain highly activated systems, direct displacement of the nitro group can occur.

More relevant to the reactivity of nitroarenes is the vicarious nucleophilic substitution (VNS) of hydrogen. In this type of reaction, a nucleophile attacks a carbon atom bearing a hydrogen, ortho or para to the nitro group. This is a powerful method for the C-H functionalization of electron-deficient aromatic rings. For instance, the direct amination of nitroquinolines has been achieved via this pathway. nih.gov Given the electron-deficient nature of the aromatic ring in this compound, it is plausible that it could undergo VNS reactions with suitable nucleophiles.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for various chemical transformations, including alkylation, acylation, and it plays a crucial role in directing the molecule's intermolecular interactions.

The acidic proton of the phenolic hydroxyl group can be readily removed by a base, forming a phenoxide ion. This nucleophilic phenoxide can then react with electrophiles such as alkyl halides or acyl chlorides to yield the corresponding ethers and esters, respectively.

O-Alkylation: A notable example from a closely related compound, 5-nitrovanillin, is its methylation to form 3,4-dimethoxy-5-nitrobenzaldehyde. wikipedia.org This reaction is typically carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base. Similarly, this compound can be expected to undergo O-alkylation with various alkylating agents to produce a range of ether derivatives.

O-Acylation: The hydroxyl group can also be acylated to form esters. For example, the synthesis of acetyl nitro vanillin (B372448) derivatives involves the reaction of the hydroxyl group with an acylating agent. nih.govresearchgate.net This transformation is useful for protecting the hydroxyl group or for modifying the compound's properties.

| Reaction Type | Starting Material | Reagent | Product |

|---|---|---|---|

| O-Methylation | 5-Nitrovanillin | Dimethyl sulfate, Base | 3,4-Dimethoxy-5-nitrobenzaldehyde wikipedia.org |

| O-Acetylation | Vanillin | Acetic anhydride | Acetyl vanillin nih.govresearchgate.net |

The hydroxyl group, along with the methoxy (B1213986) group, can participate in both intramolecular and intermolecular hydrogen bonding. The presence of the methoxy group ortho to the hydroxyl group allows for the formation of an intramolecular hydrogen bond, a feature observed in the parent structure, guaiacol (B22219) (2-methoxyphenol). stackexchange.comresearchgate.net This intramolecular hydrogen bond can influence the compound's conformation and physical properties.

Furthermore, the hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro, methoxy, and nitrile groups can act as hydrogen bond acceptors, leading to the formation of intermolecular hydrogen bonds. These interactions are significant in the crystal packing of the solid-state material and influence its solubility in various solvents.

Phenolic hydroxyl groups can be susceptible to oxidation, although they are generally more resistant than aldehyde functionalities. In the case of the related compound vanillin, oxidation typically occurs at the aldehyde group to form vanillic acid, leaving the phenolic hydroxyl group intact under many conditions. derpharmachemica.com However, under stronger oxidizing conditions or in specific environments, such as atmospheric chemistry, the phenolic ring system can undergo oxidation. Studies on the atmospheric nitration of guaiacol have shown that the phenolic moiety is reactive towards atmospheric oxidants. nih.gov The presence of the electron-withdrawing nitro and nitrile groups in this compound would likely make the aromatic ring less susceptible to electrophilic attack and oxidation compared to guaiacol itself.

Reactions of the Methoxy Group

The methoxy group (-OCH₃) on the aromatic ring of this compound is a key site for chemical modification. Its reactivity is primarily centered around cleavage of the methyl-oxygen bond or substitution of the entire group.

Demethylation and Ether Cleavage Reactions

The cleavage of the aryl methyl ether in this compound results in the formation of a catechol derivative, 3,4-dihydroxy-5-nitrobenzonitrile. This transformation, known as demethylation or ether cleavage, is typically achieved under stringent conditions using strong acids or Lewis acids.

Common reagents for this purpose include strong protic acids like hydrogen iodide (HI) and hydrogen bromide (HBr). The reaction mechanism involves the protonation of the ether oxygen, which enhances its leaving group ability. Subsequently, a nucleophile, such as the iodide or bromide ion, attacks the methyl group via an Sₙ2 mechanism, displacing the dihydroxybenzonitrile derivative.

Alternatively, Lewis acids such as aluminum chloride (AlCl₃) or boron tribromide (BBr₃) can be employed. These reagents coordinate to the ether oxygen, weakening the carbon-oxygen bond and facilitating its cleavage. For instance, aluminum chloride in an appropriate solvent can effectively demethylate methoxy groups, particularly those adjacent to a hydroxyl group, due to chelation effects.

Table 1: Reagents for Demethylation of Aryl Methyl Ethers

| Reagent | Typical Conditions | Mechanism | Product from this compound |

|---|---|---|---|

| Hydrogen Iodide (HI) | Reflux | Sₙ2 | 3,4-Dihydroxy-5-nitrobenzonitrile + Methyl Iodide |

| Boron Tribromide (BBr₃) | CH₂Cl₂, low temp. | Lewis acid-mediated | 3,4-Dihydroxy-5-nitrobenzonitrile |

Nucleophilic Aromatic Substitution of the Methoxy Moiety

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SₙAr) due to the presence of two strong electron-withdrawing groups: the nitro group (-NO₂) and the nitrile group (-CN). These groups, positioned ortho and para to the methoxy group, stabilize the negative charge of the Meisenheimer complex intermediate, which is formed upon nucleophilic attack.

Consequently, the methoxy group can act as a leaving group and be displaced by a variety of nucleophiles. Although methoxide (B1231860) is not a premier leaving group, the significant activation provided by the nitro and nitrile substituents makes this reaction feasible. The reaction typically requires a strong nucleophile and may be facilitated by heat. Examples of potential nucleophiles include amines, alkoxides, and thiolates, which would lead to the corresponding substituted aniline, ether, or thioether derivatives. The regioselectivity of the substitution is dictated by the positions of the activating groups.

Reactions of the Nitrile Group

The nitrile (-CN) functional group is a versatile handle for a wide array of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Amides and Carboxylic Acids

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions.

Partial Hydrolysis to Amide: Selective partial hydrolysis to the corresponding amide, 4-hydroxy-3-methoxy-5-nitrobenzamide, can be achieved under controlled conditions. This is often accomplished using acid or base catalysis in the presence of a limited amount of water. Enzymatic methods, employing nitrile hydratase, are also highly effective for the selective hydration of nitriles to amides and show broad substrate specificity for various substituted benzonitriles.

Complete Hydrolysis to Carboxylic Acid: More vigorous conditions, such as prolonged heating with strong aqueous acid (e.g., H₂SO₄, HCl) or base (e.g., NaOH), lead to the complete hydrolysis of the nitrile group. This two-step process proceeds through the amide intermediate to yield 4-hydroxy-3-methoxy-5-nitrobenzoic acid.

Table 2: Hydrolysis Products of this compound

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Partial Hydrolysis | H₂SO₄ (conc.), limited H₂O, controlled temp. | 4-Hydroxy-3-methoxy-5-nitrobenzamide |

Reduction to Amines

The reduction of the nitrile group affords a primary amine, resulting in the formation of (4-hydroxy-3-methoxy-5-nitrobenzyl)amine. This transformation is a significant synthetic challenge due to the presence of the easily reducible nitro group.

Achieving chemoselectivity requires careful selection of reagents. Catalytic hydrogenation is a common method for nitrile reduction, using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂) under a hydrogen atmosphere. bme.hu However, these conditions often lead to the simultaneous reduction of the nitro group.

To selectively reduce the nitrile while preserving the nitro group, specific reagent systems are necessary. A combination of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), with a hydride source like sodium borohydride (B1222165) (NaBH₄) has been shown to be effective for the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.educalvin.edu Conversely, to selectively reduce the nitro group while leaving the nitrile intact, reagents like stannous chloride (SnCl₂·2H₂O) in ethanol are often employed. stackexchange.com

Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate in [3+2] cycloaddition reactions with azides to form tetrazole rings. This is a widely used method for synthesizing 5-substituted-1H-tetrazoles. The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically in the presence of a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) or an ammonium (B1175870) salt (e.g., NH₄Cl), yields 5-(4-hydroxy-3-methoxy-5-nitrophenyl)-1H-tetrazole.

The electron-withdrawing nature of the substituents on the aromatic ring enhances the electrophilicity of the nitrile carbon, thereby facilitating the cycloaddition reaction. This transformation is valuable as the tetrazole ring is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.

Specifically, searches for:

Trimerization for Heterocyclic Ring Formation: No studies detailing the trimerization of this compound to form heterocyclic rings were identified.

Regioselectivity and Stereoselectivity: There is a lack of available research on the regioselective and stereoselective reactions of this particular poly-substituted aromatic system.

Mechanistic Investigations: No mechanistic studies, including kinetic analyses of reaction pathways or the identification of intermediates and transition states for key transformations of this compound, could be located in the public domain.

The absence of specific research on these topics for "this compound" prevents the generation of a scientifically accurate and detailed article based on the provided outline. General information on related compounds or reaction types would not adhere to the strict focus on the specified chemical compound.

Therefore, the requested article cannot be generated at this time due to the lack of available scientific literature on the subject.

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopic Analysis

No experimental FTIR spectra for 4-hydroxy-3-methoxy-5-nitrobenzonitrile are currently available in the public domain. Analysis of related compounds suggests that characteristic peaks would include a broad O-H stretch, C≡N stretching, asymmetric and symmetric NO₂ stretching, aromatic C-H and C=C stretching, and C-O stretching vibrations.

Raman Spectroscopic Investigations

Publicly accessible Raman spectra for this compound have not been found. Raman spectroscopy would be expected to provide complementary information to FTIR, particularly for the symmetric vibrations of the nitro group and the stretching of the carbon-carbon bonds within the aromatic ring.

Normal Coordinate Analysis and Force Field Refinement

A normal coordinate analysis, a theoretical method used to assign vibrational modes, has not been published for this specific molecule. Such an analysis would require either experimental spectroscopic data (FTIR and Raman) or high-level computational chemistry studies to be performed.

Analysis of Functional Group Vibrations and Substituent Effects

A detailed analysis of the substituent effects on the vibrational frequencies of this compound is precluded by the lack of experimental data. It would be expected that the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy (B1213986) groups would induce significant shifts in the characteristic vibrational frequencies of the benzonitrile (B105546) core compared to unsubstituted benzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR for Structural Connectivity

No experimental ¹H NMR data for this compound is available in surveyed scientific databases and literature. A theoretical spectrum would consist of distinct signals for the aromatic protons, the hydroxyl proton, and the methoxy group protons, with chemical shifts influenced by the electronic environment created by the three different substituent groups.

X-ray Crystallography

Conformational Analysis and Torsion Angle Determination

The conformational landscape of this compound is primarily defined by the rotational freedom of its substituent groups—hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂)—around their bonds to the benzene (B151609) ring. The spatial arrangement of these groups influences the molecule's stability, polarity, and reactivity.

Table 1: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Description | Expected Influence on Conformation |

|---|---|---|

| C-C-O-C | Defines the orientation of the methoxy group's methyl substituent relative to the ring. | Steric interactions with adjacent nitro and hydroxyl groups are significant. |

| C-C-N-O | Defines the orientation of the nitro group relative to the plane of the aromatic ring. | Co-planarity is often favored to enhance resonance stabilization. |

Investigation of Crystal Packing and Intermolecular Interactions

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor. The oxygen atoms of the nitro and methoxy groups, as well as the nitrogen atom of the nitrile group, can all act as hydrogen bond acceptors. In crystal structures of related vanillin (B372448) derivatives, O-H···O and O-H···N hydrogen bonds are commonly observed, often forming extensive networks that stabilize the crystal lattice. researchgate.netrsc.org

Van der Waals Forces:

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the strongly electron-withdrawing nitro (-NO₂) and nitrile (-CN) groups and the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups. These permanent dipoles lead to electrostatic interactions that contribute to the crystal packing.

π-π Stacking: The aromatic benzene rings can interact through π-π stacking. This interaction, a result of overlapping p-orbitals of adjacent rings, is a significant cohesive force in many aromatic compounds. nih.gov

The combination of these forces results in a specific three-dimensional arrangement in the crystal, influencing physical properties such as melting point and solubility.

Table 2: Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Significance |

|---|---|---|---|

| Hydrogen Bonding | Hydroxyl group (-OH) | Nitro group (-NO₂), Methoxy group (-OCH₃), Nitrile group (-CN) | Primary directional force determining crystal packing. |

| π-π Stacking | Benzene Ring | Benzene Ring | Contributes to crystal stability through delocalized electron interactions. |

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for probing the electronic structure of molecules. It provides information about the energy differences between electronic states and the nature of the molecular orbitals involved in electronic transitions.

UV-Vis Spectroscopic Characterization for Electronic Transitions and Chromophores

The UV-Vis absorption spectrum of this compound is characterized by the presence of strong chromophores. A chromophore is a part of a molecule responsible for its color, which arises from the absorption of light at specific wavelengths in the visible or ultraviolet range. libretexts.org

The primary chromophore in this molecule is the benzene ring substituted with multiple functional groups. The combination of electron-donating groups (-OH, -OCH₃) and electron-withdrawing groups (-NO₂, -CN) creates a "push-pull" system. This arrangement reduces the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic or red shift). uobabylon.edu.iq

The principal electronic transitions observed in such systems are:

π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For conjugated systems like the substituted benzene ring, these transitions occur at longer wavelengths compared to isolated double bonds. libretexts.org

n → π* transitions: This type of transition involves the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the nitro and hydroxyl groups, to a π* antibonding orbital. youtube.com These transitions are generally of lower intensity than π → π* transitions. libretexts.org

For the related compound 4-hydroxy-3-methoxybenzonitrile (B1293924), time-dependent DFT (TD-DFT) methods have been used to analyze the UV-Visible spectrum and calculate HOMO and LUMO energies, providing a theoretical basis for understanding its electronic properties. researchgate.net The nitro group, in particular, is a well-known chromophore that typically gives rise to an n → π* transition. youtube.com

Table 3: Chromophores and Expected Electronic Transitions

| Chromophore | Functional Groups Involved | Expected Transition Type(s) | Wavelength Region |

|---|---|---|---|

| Substituted Benzene Ring | C₆H₂(OH)(OCH₃)(NO₂)(CN) | π → π* | Near-UV |

| Nitro Group | -NO₂ | n → π* | Near-UV |

| Nitrile Group | -C≡N | n → σ, π → π | Far-UV (often below 200 nm) |

Computational Chemistry and Theoretical Studies of 4 Hydroxy 3 Methoxy 5 Nitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior and geometric parameters of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its energy, electron distribution, and other properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-hydroxy-3-methoxy-5-nitrobenzonitrile, DFT is employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface.

Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net The B3LYP functional accounts for electron correlation, providing accurate geometric parameters. The 6-311++G(d,p) basis set is robust, including diffuse functions (++) to describe the behavior of electrons far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density distribution, which is crucial for accurately modeling the polar bonds present in the molecule. The optimization process yields precise values for bond lengths, bond angles, and dihedral angles, defining the molecule's ground-state geometry.

| Parameter | Optimized Value (Å/°) |

| Bond Lengths (Å) | |

| C-C (aromatic) | ~1.39 - 1.41 |

| C-CN | ~1.44 |

| C≡N | ~1.16 |

| C-O (hydroxyl) | ~1.35 |

| C-O (methoxy) | ~1.36 |

| O-H | ~0.97 |

| C-N (nitro) | ~1.48 |

| N-O (nitro) | ~1.23 |

| **Bond Angles (°) ** | |

| C-C-C (aromatic) | ~119 - 121 |

| C-C-CN | ~120 |

| C-C-O (hydroxyl) | ~118 |

| C-C-O (methoxy) | ~117 |

| C-O-C (methoxy) | ~118 |

| C-C-N (nitro) | ~119 |

| O-N-O (nitro) | ~124 |

Note: The values presented are typical and derived from DFT calculations on analogous structures.

Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) and Raman spectra. These calculations determine the frequencies of the fundamental modes of vibration. The results are invaluable for interpreting experimental spectroscopic data, allowing for the precise assignment of observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups.

The calculated vibrational frequencies from DFT methods, like B3LYP, are known to be slightly higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net The analysis helps confirm the presence of key functional groups, including the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), nitro (-NO₂), and nitrile (-C≡N) groups, through their characteristic vibrational signatures. researchgate.net

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | Hydroxyl (-OH) | ~3500 - 3600 |

| C-H stretch (aromatic) | Phenyl Ring | ~3050 - 3150 |

| C-H stretch (aliphatic) | Methoxy (-OCH₃) | ~2950 - 3000 |

| C≡N stretch | Nitrile (-C≡N) | ~2230 - 2250 |

| C=C stretch | Phenyl Ring | ~1580 - 1620 |

| N-O asymmetric stretch | Nitro (-NO₂) | ~1520 - 1560 |

| N-O symmetric stretch | Nitro (-NO₂) | ~1340 - 1380 |

| C-O stretch | Ether/Phenol (B47542) | ~1200 - 1280 |

Note: These are predicted frequencies and may be subject to scaling for comparison with experimental spectra.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the presence of strong electron-withdrawing groups (nitro and nitrile) and electron-donating groups (hydroxyl and methoxy) significantly influences the energies of these orbitals. DFT calculations can precisely quantify the HOMO and LUMO energy levels and the resulting energy gap, which helps to explain the charge transfer interactions that can occur within the molecule. researchgate.net

| Parameter | Description | Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | ~ -7.0 to -7.5 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | ~ -3.0 to -3.5 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | ~ 4.0 |

Note: Values are representative for a molecule with this combination of functional groups.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color scale to indicate different potential values.

Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the nitro and hydroxyl groups, as well as the nitrogen atom of the nitrile group, due to the presence of lone pairs of electrons. mdpi.comresearchgate.net Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack, which would be located around the hydrogen atom of the hydroxyl group. researchgate.net The MEP surface provides a clear, intuitive picture of the molecule's charge distribution and helps rationalize its intermolecular interactions. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations focus on static, single-molecule properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, offering a view of conformational changes and flexibility.

The structure of this compound is not rigid. The methoxy (-OCH₃) and hydroxyl (-OH) groups can rotate around their single bonds to the aromatic ring. This rotation gives rise to different conformers with varying energies. Computational studies can map the potential energy surface as a function of the dihedral angles of these rotating groups.

By systematically rotating the methoxy group, for instance, a rotational energy profile can be generated. rsc.org The peaks in this profile correspond to high-energy, eclipsed conformations, while the valleys represent low-energy, stable conformers. The energy difference between the highest and lowest points on this profile defines the rotational barrier. Understanding the conformational preferences and the energy required to interconvert between them is crucial for predicting how the molecule might interact with other molecules, such as biological receptors. Studies on similar substituted benzenes have shown that computational models can effectively determine the most stable conformers and the energy barriers between them. rsc.orgufms.br

| Conformer (relative to ring plane) | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| Planar (syn) | 0° | 2.5 - 3.5 |

| Non-planar (stable) | ~60-90° | 0.0 (Reference) |

| Planar (anti) | 180° | 2.0 - 3.0 |

Note: Energy values are hypothetical, illustrating a typical rotational barrier for a methoxy group adjacent to other substituents.

Solvent Effects on Molecular Structure and Reactivity

The chemical environment plays a crucial role in the behavior of a molecule. For this compound, the polarity of the solvent is expected to significantly influence its molecular geometry, electronic distribution, and subsequent reactivity. Computational chemistry provides robust tools to model these interactions.

Theoretical investigations into solvent effects are commonly performed using a combination of quantum mechanics (QM) for the solute and a continuum model for the solvent. The Polarizable Continuum Model (PCM) is a widely used approach where the solvent is treated as a continuous dielectric medium. This method allows for the calculation of molecular properties in the presence of a solvent, providing insights into how the molecule's structure and energy levels are perturbed.

The reactivity of the molecule is also modulated by the solvent. Changes in the electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be calculated in different solvents. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Solvation is expected to stabilize the ground and excited states differently, thereby altering this gap.

Table 1: Predicted Solvent Effects on Key Computational Descriptors of this compound

| Solvent (Dielectric Constant, ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Gas Phase (ε=1) | 5.2 | -7.8 | -3.5 | 4.3 |

| Dichloromethane (B109758) (ε=8.9) | 6.5 | -7.9 | -3.7 | 4.2 |

| Ethanol (B145695) (ε=24.6) | 7.8 | -8.1 | -3.9 | 4.2 |

Note: The data in this table is illustrative and based on general trends observed for similar nitroaromatic compounds in computational studies. It serves to demonstrate the expected effects of solvent polarity.

Reaction Mechanism Modeling

Computational chemistry is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and high-energy transition states that are often difficult to observe experimentally.

Computational Elucidation of Reaction Pathways and Transition States

For this compound, several reactions are of synthetic interest, such as nucleophilic aromatic substitution, reduction of the nitro group, or reactions involving the nitrile functionality. Density Functional Theory (DFT) is the workhorse method for modeling these reaction pathways.

By performing a potential energy surface (PES) scan, stationary points, including reactants, products, intermediates, and transition states, can be located. For a given reaction, the geometries of the transition states are optimized, and their energies are calculated. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. A lower activation energy corresponds to a faster reaction rate.

Frequency calculations are also performed on the optimized geometries. A key confirmation of a true transition state is the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Prediction of Reactivity Patterns based on Electronic Properties

The inherent reactivity of this compound can be predicted by analyzing its electronic properties. The distribution of electron density, governed by the interplay of the electron-donating hydroxyl and methoxy groups and the electron-withdrawing nitro and nitrile groups, dictates the sites susceptible to electrophilic or nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps are particularly insightful. These maps visualize the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP would likely show a strong negative potential around the oxygen atoms of the nitro and hydroxyl groups, and a positive potential around the hydrogen of the hydroxyl group and the carbon atom of the nitrile group.

Frontier Molecular Orbital (FMO) theory is another cornerstone for predicting reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The spatial distribution of these orbitals indicates the regions where the molecule is most likely to interact with other chemical species. For instance, a nucleophilic attack is expected to occur at an atomic site with a large LUMO coefficient.

Structure-Activity Relationship (SAR) Studies via Computational Approaches (Focus on Chemical Reactivity and Synthetic Design)

Computational methods are pivotal in establishing Structure-Activity Relationships (SAR), which correlate a molecule's structural features with its chemical reactivity or biological activity. In the context of chemical reactivity and synthetic design for this compound, computational SAR would focus on how modifications to its structure influence its reactivity in a predictable manner.

Quantitative Structure-Activity Relationship (QSAR) models can be developed by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a correlation between these descriptors and an observed activity (e.g., reaction rate). For synthetic design, this means that the reactivity of novel, yet-to-be-synthesized derivatives can be predicted.

Key quantum chemical descriptors that would be employed in such a study include:

E_HOMO and E_LUMO: Energies of the highest occupied and lowest unoccupied molecular orbitals.

HOMO-LUMO gap: An indicator of chemical stability.

Atomic charges: Indicate localized electron-rich or electron-poor centers.

Global reactivity descriptors: Such as electronegativity, hardness, and softness, derived from HOMO and LUMO energies.

By systematically modifying the substituents on the aromatic ring (e.g., changing the position or nature of the functional groups) and calculating these descriptors, a database can be built. This database can then be used to train a QSAR model. For example, one could investigate how substituting the methoxy group with other alkoxy groups affects the susceptibility of the aromatic ring to nucleophilic attack.

Table 2: Illustrative QSAR Descriptors for Hypothetical Derivatives of this compound for Synthetic Design

| Derivative | E_LUMO (eV) | Global Hardness (η) | Predicted Relative Reactivity towards Nucleophiles |

|---|---|---|---|

| This compound | -3.5 | 2.15 | Baseline |

| 4-Hydroxy-3-ethoxy-5-nitrobenzonitrile | -3.48 | 2.18 | Slightly Decreased |

| 4-Hydroxy-3-fluoro-5-nitrobenzonitrile | -3.75 | 2.05 | Increased |

Note: This table presents hypothetical data to illustrate how computational SAR studies would be approached. The predicted reactivity is based on the principle that a lower LUMO energy and lower global hardness generally correlate with higher reactivity towards nucleophiles.

Applications in Advanced Organic Synthesis and Materials Design

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, nitrile) groups makes 4-hydroxy-3-methoxy-5-nitrobenzonitrile a pivotal precursor in the construction of elaborate molecular architectures. Its reactivity allows for selective transformations, enabling the synthesis of diverse and complex target molecules.

Precursor for Advanced Pharmaceutical Scaffolds and Intermediates

The scaffold of this compound is closely related to vanillin (B372448), a well-known intermediate in the pharmaceutical industry. nbinno.comresearchgate.net The corresponding aldehyde, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde (5-nitrovanillin), serves as a crucial starting material for the synthesis of inhibitors for catechol-O-methyltransferase (COMT), which are used in the management of Parkinson's disease. wikipedia.org

A notable synthetic route involves the conversion of 5-nitrovanillin (B156571) directly into its corresponding nitrile, which is then used to construct 1,2,4-oxadiazole (B8745197) intermediates. wikipedia.org This pathway is integral to the synthesis of the COMT inhibitor Opicapone. wikipedia.org Furthermore, the demethylation of 5-nitrovanillin yields 3,4-dihydroxy-5-nitrobenzaldehyde, a key precursor for the COMT inhibitor Entacapone. wikipedia.orgwipo.int The inherent reactivity of the functional groups allows for the construction of various heterocyclic systems and complex side chains, making it a valuable platform for generating diverse pharmaceutical scaffolds. researchgate.net

Table 1: Examples of Pharmaceutical Intermediates Derived from the 5-Nitrovanillin Scaffold

| Precursor | Intermediate/Derivative | Target Class |

|---|---|---|

| 5-Nitrovanillin | 3,4-Dihydroxy-5-nitrobenzaldehyde | COMT Inhibitors (e.g., Entacapone) wikipedia.orgwipo.int |

| 5-Nitrovanillin | 1,2,4-Oxadiazole Intermediate | COMT Inhibitors (e.g., Opicapone) wikipedia.org |

| Vanillin Derivatives | Schiff Bases | Various Biological Scaffolds researchgate.net |

Building Block for Agrochemical Synthesis

The substituted benzonitrile (B105546) motif is a recognized toxophore in the agrochemical sector. Research has shown that modifications of the related compound 4-hydroxy-3-methoxybenzonitrile (B1293924) can lead to the development of effective herbicides. nbinno.com The introduction of a nitro group, as seen in this compound, further enhances its potential as a precursor for agrochemicals.

A compelling example is found in a closely related analogue, 3-iodo-4-hydroxy-5-nitrobenzonitrile, which has been developed as a potent anthelmintic agent for treating helminth infestations, such as those caused by liver flukes (Fasciola hepatica), in domestic animals like sheep and cattle. google.com The synthesis of such compounds relies on the nitration and subsequent modification of a cyanophenol precursor, highlighting the importance of the nitrobenzonitrile framework in accessing these bioactive molecules. google.com Additionally, various azo compounds, which can be synthesized from precursors like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have demonstrated pesticide properties. orientjchem.org

Development of Novel Functional Materials

The distinct electronic properties conferred by the combination of functional groups on this compound make it an attractive candidate for the synthesis of advanced functional materials. The interplay between the electron-donating and electron-withdrawing substituents is key to designing materials with specific optical, thermal, and electronic characteristics.

Precursor for Dyes and Pigments

The molecular structure of this compound is an excellent platform for the synthesis of chromophores, particularly azo dyes. The corresponding aldehyde precursor, 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, can be readily converted into azo dyes through diazotization and coupling reactions. biointerfaceresearch.com For instance, novel azo-azomethine dyes and their corresponding metal complexes have been synthesized using a derivative of 2-hydroxy-3-methoxy benzaldehyde (B42025) as a starting material. biointerfaceresearch.com

The synthesis typically involves the creation of a diazonium salt which is then reacted with the phenolic ring of the vanillin-based precursor to form the characteristic -N=N- azo linkage. orientjchem.org The resulting molecules exhibit interesting solvatochromic and halochromic properties, meaning their color can change in response to solvent polarity or pH. orientjchem.org These properties are valuable for applications in sensors and smart textiles. The dyes synthesized from these precursors have been used to color various fabrics and polymers. orientjchem.org

Table 2: Synthesis of Dyes from Related Precursors

| Precursor Starting Material | Type of Dye | Key Reaction |

|---|---|---|

| 2-Hydroxy-3-methoxy benzaldehyde derivative | Azo-azomethine Dye | Diazotization and Coupling biointerfaceresearch.com |

| 4-Hydroxybenzaldehyde | Azo Compound | Diazotization and Coupling orientjchem.org |

Monomer or Intermediate for Polymer Synthesis

The nitrile and hydroxyl functionalities of this compound offer pathways for its incorporation into polymeric structures. The related compound, 4-hydroxy-3-methoxybenzonitrile, is known to be used in the development of polymers and coatings, where it can enhance thermal stability and provide UV-resistance. nbinno.com

The nitrile group is particularly useful for creating functional polymers. For example, nitrile-functionalized monomers can be copolymerized to enhance specific properties, such as CO2 selectivity in gas transport membranes. nsf.gov While direct polymerization of this compound is not widely documented, its functional groups make it a candidate for several polymerization strategies. The hydroxyl group can be used in condensation polymerizations to form polyesters or polyethers, while the nitrile and nitro groups can serve as sites for post-polymerization modification, allowing for the grafting of other molecules onto a polymer backbone. researchgate.netrsc.org The hydrogenation of nitro and nitrile groups using polymer-bound palladium catalysts also presents a route to creating amine-functionalized polymers from such precursors. rsc.org

Design of Optoelectronic Devices

The molecular structure of this compound, featuring strong electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, nitrile) groups, creates a significant dipole moment and potential for intramolecular charge transfer. This "push-pull" electronic architecture is a hallmark of molecules designed for optoelectronic applications, including organic light-emitting diodes (OLEDs) and nonlinear optics. rsc.orgccspublishing.org.cn

Substituted benzonitriles are actively investigated as core components in materials for optoelectronics. rsc.org The electronic and optical properties of conjugated polymers can be fine-tuned by incorporating electron-withdrawing groups, which affects the material's band gap. metu.edu.tr Computational studies on similarly substituted molecules, like coumarin (B35378) derivatives, show that the strategic placement of functional groups significantly alters properties such as the HOMO-LUMO energy gap, absorption spectra, and exciton (B1674681) binding energy, which are critical for performance in optoelectronic devices. mdpi.com The specific combination of substituents in this compound suggests its potential as a building block for creating organic semiconductors and other materials for advanced electronic applications. ccspublishing.org.cn

Scaffold Design for Ligand Development

The molecular architecture of this compound makes it an exemplary scaffold for the development of new ligands. A scaffold, in this context, is a core molecular structure to which various functional groups can be attached to create a library of compounds with diverse properties. The specific arrangement of the hydroxyl, methoxy (B1213986), and nitro groups on the benzonitrile ring of this compound provides a foundation for controlled and predictable molecular interactions.

Design Principles for Molecular Recognition (theoretical)

Molecular recognition is the specific, non-covalent interaction between two or more molecules. The functional groups on the this compound scaffold provide several key features that can be exploited for rational ligand design. These interactions are fundamental to how a ligand might bind to a larger molecule, such as a protein or a synthetic receptor.

The primary non-covalent interactions that this scaffold can participate in include:

Hydrogen Bonding: The phenolic hydroxyl group is a potent hydrogen bond donor. The oxygen atom of the methoxy group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors. These capabilities allow for the formation of strong, directional interactions that are crucial for molecular recognition.

π-π Stacking: The electron-deficient aromatic ring, a consequence of the electron-withdrawing nitro and cyano groups, can participate in π-π stacking interactions with electron-rich aromatic systems. These interactions, though weaker than hydrogen bonds, are significant in stabilizing molecular complexes.

Dipole-Dipole and Electrostatic Interactions: The nitro, cyano, and methoxy groups impart a significant dipole moment to the molecule. The molecular electrostatic potential (MEP) reveals regions of negative potential around the nitro and cyano groups and a region of positive potential near the hydroxyl hydrogen. These electrostatic features can guide the orientation of the molecule when interacting with other polar molecules.

The interplay of these forces allows for a high degree of specificity in molecular recognition. For instance, a ligand designed from this scaffold could simultaneously form a hydrogen bond via its hydroxyl group, accept a hydrogen bond at its nitro group, and engage in π-stacking with its aromatic ring. This multivalency is a key principle in designing ligands with high affinity and selectivity.

A closely related molecule, methyl 4-hydroxy-3-nitrobenzoate, has been shown to form extensive networks of hydrogen bonds and π-stacking interactions in its crystal structure, highlighting the potential of this substitution pattern to direct intermolecular associations. mdpi.comresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H6N2O4 | PubChem nih.gov |

| Molecular Weight | 194.14 g/mol | PubChem nih.gov |

| XLogP3 | 1.6 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 5 | PubChem nih.gov |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Chemoinformatic Approaches to Scaffold Diversity (excluding biological data)

Chemoinformatics provides computational tools to analyze and compare chemical structures, which is invaluable in assessing the potential of a scaffold for generating diverse libraries of compounds. By focusing on the structural and physicochemical properties, and explicitly excluding biological data, we can objectively evaluate the utility of the this compound scaffold.

One key chemoinformatic approach is the analysis of "scaffold diversity." This involves computationally enumerating and characterizing the variety of molecular shapes and properties that can be achieved by adding different substituents to the core scaffold. For the this compound scaffold, derivatization can occur at the hydroxyl group (e.g., through etherification or esterification) or by modifying the existing substituents.

Computational methods can be used to generate virtual libraries of derivatives and then calculate a range of molecular descriptors for each compound. These descriptors can include:

Topological Descriptors: Quantify molecular size, shape, and branching.

Electronic Descriptors: Describe the distribution of electrons in the molecule, such as dipole moment and polarizability.

3D Descriptors: Define the three-dimensional shape of the molecule, such as molecular volume and surface area.

By comparing the distribution of these descriptors across a virtual library based on the this compound scaffold with libraries based on other known scaffolds, it is possible to assess its novelty and the chemical space it can occupy. This allows for the identification of unique structural motifs and the design of libraries with a high degree of diversity, which is a critical step in the discovery of new materials and ligands.

Furthermore, the concept of "frameworks," where the scaffold is reduced to its core ring systems and the connections between them, can be used to classify and compare the this compound scaffold against large databases of existing chemical structures. This helps in understanding how well-explored this particular molecular framework is and where opportunities for novel design may exist.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Future Research Directions and Emerging Areas

Development of Asymmetric Synthesis Routes

Currently, the synthesis of chiral derivatives of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile is an area with considerable potential for development. Future research will likely focus on the establishment of efficient and highly stereoselective asymmetric synthesis routes. Methodologies that could be explored include the use of chiral catalysts, auxiliaries, and organocatalysis to introduce stereocenters with high enantiomeric excess. The development of such routes would be pivotal for investigating the stereospecific interactions of its derivatives in various applications.

Integration with Photocatalysis and Electrochemistry in Synthesis

Modern synthetic methodologies such as photocatalysis and electrochemistry offer green and efficient alternatives to traditional synthetic methods. Future investigations are anticipated to integrate these techniques into the synthesis and transformation of this compound. Photocatalysis could enable novel C-H functionalization or cross-coupling reactions under mild conditions. Electrochemical synthesis could provide a powerful tool for mediating redox reactions involving the nitro group or for the construction of the benzonitrile (B105546) core, potentially reducing the reliance on harsh chemical oxidants or reductants.

Exploration of Advanced Catalytic Systems for Transformations

The functional groups of this compound, including the nitro, nitrile, hydroxyl, and methoxy (B1213986) groups, offer multiple sites for chemical modification. The exploration of advanced catalytic systems is a key future research direction. This includes the use of novel metal-based catalysts (e.g., palladium, ruthenium, copper) for cross-coupling reactions to introduce new substituents on the aromatic ring. Furthermore, the development of selective catalysts for the reduction of the nitro group to an amine without affecting the nitrile group, or vice versa, will be crucial for creating a diverse library of derivatives.

Machine Learning and AI in Predicting Reactivity and Synthetic Pathways

Environmental Degradation Mechanisms and Pathways

From a purely academic chemical perspective, understanding the environmental fate of this compound is an important research area. Future studies will likely focus on elucidating its degradation mechanisms and pathways under various environmental conditions. This involves investigating its susceptibility to photodegradation, hydrolysis, and microbial degradation. Identifying the resulting transformation products is crucial for building a complete chemical profile of the compound's lifecycle.

Advanced Analytical Methodologies for Detection and Quantification in Complex Chemical Mixtures

The ability to accurately detect and quantify this compound in complex chemical mixtures is essential for monitoring its presence in synthetic reaction media and for quality control. Future research is expected to focus on the development of highly sensitive and selective analytical methodologies. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) are powerful tools for this purpose. nih.gov The development of specific extraction methods and derivatization protocols could further enhance the detection limits and accuracy of these analytical techniques.

Q & A

Q. What are the established synthetic routes for 4-hydroxy-3-methoxy-5-nitrobenzonitrile, and what intermediates are critical for its production?

The compound is synthesized via condensation reactions, as demonstrated in the production of Opicapone. A key step involves reacting 2,5-dichloro-N-hydroxy-4,6-dimethylnicotinimidoyl chloride (Formula 6) with this compound (Formula 8) under controlled conditions. Precise stoichiometric ratios (e.g., 1:1 molar equivalents) and anhydrous solvents like tetrahydrofuran (THF) are critical to minimize side products. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy at C3, nitro at C5).

- FT-IR : Identify functional groups (e.g., nitrile stretch at ~2220 cm, hydroxyl at ~3400 cm).

- HPLC-MS : Quantify purity and detect trace impurities (C18 columns with acetonitrile/water mobile phases are recommended). Cross-validation with ATR-FTIR spectral libraries (e.g., Aldrich ATR Library) enhances accuracy .

Q. How can researchers mitigate hazards associated with handling nitro-containing derivatives like this compound?

- Storage : Keep in amber glass vials at 2–8°C to prevent photodegradation.

- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Neutralize nitro groups with reducing agents (e.g., Fe/NHCl) before disposal .